Glabrone

Description

This compound has been reported in Glycyrrhiza uralensis, Euphorbia helioscopia, and other organisms with data available.

from the roots of Glycyrrhiza eurycarpa; structure in first source

Structure

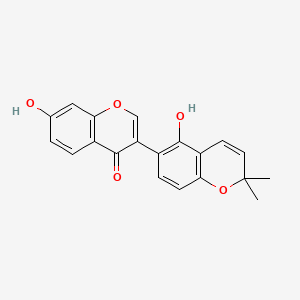

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-14-16(25-20)6-5-12(18(14)22)15-10-24-17-9-11(21)3-4-13(17)19(15)23/h3-10,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLMVFWKLOZOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=C(C3=O)C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208714 | |

| Record name | Morusin hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glabrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60008-02-8 | |

| Record name | Glabrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60008-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morusin hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morusin hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLABRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U4M81SWUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glabrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | Glabrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Properties of Glabrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glabrone, a naturally occurring isoflavonoid primarily isolated from the roots of Glycyrrhiza species (licorice), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a detailed overview of the chemical structure of this compound, its physicochemical properties, and its biological functions. It includes a thorough compilation of its chemical identifiers, experimental data from spectroscopic analyses, and a summary of its known biological targets and activities. Furthermore, this document outlines the experimental protocols for the isolation and characterization of this compound and visualizes its implicated signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

This compound is classified as a pyranoisoflavonoid, a subclass of isoflavonoids characterized by a pyran ring fused to the isoflavone core.[1] Its chemical structure has been elucidated through various spectroscopic methods.

The definitive chemical structure of this compound is presented below:

References

An In-depth Technical Guide to the Natural Sources of the Isoflavone Glabrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glabrone, a prenylated isoflavone, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, methodologies for its extraction and quantification, and an exploration of its known and putative signaling pathways. The primary aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the therapeutic potential of this promising natural compound.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, primarily within the roots and rhizomes of various species of the genus Glycyrrhiza, commonly known as licorice. It has also been identified in other plant families.

Glycyrrhiza Species

The primary and most well-documented sources of this compound are various species of licorice. These perennial herbaceous plants are distributed worldwide, and their roots have been used in traditional medicine for centuries.

-

Glycyrrhiza glabra (Licorice): This is the most common species of licorice and is a well-established source of this compound. Numerous studies have isolated and identified this compound from the roots and rhizomes of G. glabra[1][2]. The concentration of this compound can vary depending on the geographical origin, harvesting time, and processing of the plant material[3].

-

Glycyrrhiza uralensis (Chinese Licorice): Another significant source of this compound, G. uralensis is widely used in traditional Chinese medicine. Research has confirmed the presence of this compound alongside other bioactive flavonoids in its roots[4].

-

Glycyrrhiza inflata (Xinjiang Licorice): This species, primarily found in the Xinjiang region of China, is also a known source of this compound. Studies have identified this compound as one of the flavonoid constituents in the roots of G. inflata[2].

Other Plant Sources

While the Glycyrrhiza genus is the principal source, this compound has also been reported in other plant species:

-

Euphorbia helioscopia (Sun Spurge): This herbaceous plant from the Euphorbiaceae family has been identified as a source of this compound, indicating that the distribution of this isoflavone may be broader than initially thought.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources can be influenced by various factors. The following tables summarize the available quantitative data for this compound and related flavonoids in Glycyrrhiza species. It is important to note that direct quantitative data for this compound is often limited, with many studies focusing on more abundant flavonoids like glabridin and glycyrrhizin.

Table 1: Quantitative Data for this compound and Related Flavonoids in Glycyrrhiza Species

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |

| Glycyrrhiza glabra | Root | Glabridin | 0.8 - 3.5 | [3] |

| Glycyrrhiza glabra (from Kashmar, Iran) | Root | Glabridin | 22.87 | [5] |

| Glycyrrhiza glabra (from Bajgah, Iran) | Root | Glabridin | Trace | [5] |

| Glycyrrhiza glabra | Root | Glabrene | Relative proportion: 1.86 - 10.03% of extract | [1] |

| Glycyrrhiza uralensis | Root | Total Flavonoids | Up to 19.962 | [6] |

| Glycyrrhiza inflata | Root | Licochalcone A | 1.14 ± 0.08% of root material | [2] |

Note: Data for this compound is often not explicitly quantified in many studies. The data for related flavonoids is included to provide context on the phytochemical profile of the source plants.

Experimental Protocols

The accurate quantification of this compound from plant matrices requires robust extraction and analytical methodologies. The following sections detail generalized protocols based on established methods for isoflavone analysis.

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound and other isoflavonoids from dried and powdered plant material, such as licorice root.

Objective: To extract isoflavonoids, including this compound, from a plant matrix for subsequent analysis.

Materials:

-

Dried and finely powdered plant material (e.g., Glycyrrhiza glabra root)

-

Solvent: Ethanol/water mixture (e.g., 30:70, v/v) or methanol[7]

-

Ultrasonic bath or shaker

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper, 0.45 µm syringe filters)

Procedure:

-

Maceration/Sonication:

-

Weigh a precise amount of the powdered plant material (e.g., 1.0 g).

-

Add a defined volume of the extraction solvent (e.g., 50 mL of 30:70 ethanol/water)[7].

-

For maceration, stir the mixture at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 60 minutes)[7].

-

Alternatively, for ultrasound-assisted extraction, place the mixture in an ultrasonic bath for a defined period (e.g., 30-60 minutes).

-

-

Filtration and Concentration:

-

Filter the extract through filter paper to remove solid plant debris.

-

For further clarification, centrifuge the filtrate and collect the supernatant.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to prevent degradation of the analytes.

-

-

Sample Preparation for Analysis:

-

Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or the mobile phase for HPLC).

-

Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the analytical instrument.

-

Quantification of this compound by UPLC-MS/MS

This protocol outlines a general method for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.

Objective: To quantify the concentration of this compound in a prepared plant extract.

Instrumentation and Conditions:

-

UPLC System: A system equipped with a binary solvent manager, sample manager, and column heater.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Column Temperature: 40°C.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For this compound (C₂₀H₁₆O₅, MW: 336.34), the [M-H]⁻ ion at m/z 335.1 would be a likely precursor ion in negative ion mode.

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of purified this compound in a suitable solvent (e.g., methanol) at known concentrations.

-

Sample Analysis: Inject the prepared plant extract and the calibration standards into the UPLC-MS/MS system.

-

Data Acquisition: Acquire data in MRM mode, monitoring the specific transitions for this compound.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.

Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[8][9].

Signaling Pathways and Biological Activities

This compound, as an isoflavone, is anticipated to interact with various cellular signaling pathways, contributing to its observed biological effects.

Estrogen Receptor Signaling

Isoflavones are well-known phytoestrogens, compounds that can mimic the effects of estrogen by binding to estrogen receptors (ERα and ERβ). While specific studies on this compound's estrogenic activity are limited, related compounds from licorice, such as glabrene, have been shown to exhibit estrogen-like activity[4]. This suggests that this compound may also act as a modulator of estrogen receptor signaling.

References

- 1. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Liquorice (Glycyrrhiza glabra): A phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a validated UPLC–qTOF-MS/MS method for determination of bioactive constituent from Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS standardization and validation of glycyrrhizin from the roots of Taverniera cuneifolia: A potential alternative source of Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

Glabrone: A Technical Guide to Its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrone is an isoflavone, a class of flavonoid, naturally occurring in the roots of the licorice plant, Glycyrrhiza glabra.[1] Its chemical structure features a distinctive chromone backbone, which contributes to its various biological activities.[1] Belonging to the broader family of phytoestrogens, this compound has garnered significant interest in pharmacological research due to its potential therapeutic applications.

Initial studies have revealed a range of biological effects, including anti-inflammatory, antioxidant, and potential anticancer properties.[1] Furthermore, research has pointed towards its role in modulating melanin synthesis through the inhibition of tyrosinase, and potential antiviral activity against the influenza virus.[1] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its molecular targets and influence on key cellular signaling pathways. It is important to note that while research on this compound is ongoing, much of the detailed mechanistic data comes from studies on closely related compounds isolated from licorice, such as glabridin. This guide will specify when data pertains to these related molecules.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for this compound and its closely related analogues. This information provides a comparative basis for understanding their potency in various biological assays.

Table 1: Anti-inflammatory and Anticancer Activity

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Glabridin | Nitric Oxide (NO) Production | RAW 264.7 | 9.36 µM | [2] |

| (S)-HSG4112 (Glabridin derivative) | Nitric Oxide (NO) Production | RAW 264.7 | 3.85 µM | [2] |

| Glabridin | Prostaglandin E2 (PGE2) Production | RAW 264.7 | 7.09 µM | [2] |

| HGR4113 (Glabridin derivative) | Prostaglandin E2 (PGE2) Production | RAW 264.7 | 1.64 µM | [2] |

| Licoflavanone | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 21.0 µM | [3] |

| Licoflavanone | Cytotoxicity | MCF-7 (Breast Cancer) | 28.5 µM | [3] |

| Glabranin | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 45.1 µM | [3] |

| Glabranin | Cytotoxicity | MCF-7 (Breast Cancer) | 55.4 µM | [3] |

Table 2: Enzyme Inhibition and Antiviral Activity

| Compound | Target | Assay | IC50/EC50 Value | Reference |

| Glabridin | Tyrosinase | Enzyme Inhibition | 0.43 µM | [4][5] |

| Glabridin | Sclerotinia sclerotiorum (fungus) | Fungicidal Activity | 6.78 µg/mL | [5] |

| Glabridin | Fusarium graminearum (fungus) - mycelial growth | Fungicidal Activity | 110.70 mg/L | [5] |

| Glabridin | Fusarium graminearum (fungus) - conidial germination | Fungicidal Activity | 40.47 mg/L | [5] |

Core Mechanisms of Action and Signaling Pathways

This compound and its related compounds exert their biological effects by interacting with various molecular targets and modulating key cellular signaling pathways. The primary mechanisms identified to date involve enzyme inhibition and the regulation of inflammatory and metabolic pathways.

Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in the melanogenesis pathway responsible for the production of melanin.[1] By inhibiting this enzyme, this compound can reduce melanin synthesis, which is the basis for its investigation in skin-whitening cosmetic formulations. Mechanistic studies on the related compound glabridin show that it acts as a reversible, noncompetitive inhibitor of tyrosinase.[4]

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for determining tyrosinase inhibition.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

This compound has been reported to exhibit significant ligand-binding activity for Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ can lead to improved insulin sensitivity, making it a target for anti-diabetic drugs. The interaction of this compound with PPARγ suggests a potential mechanism for its effects on metabolic regulation.

Caption: this compound's proposed modulation of MAPK signaling.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound and related compounds.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

-

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound

-

96-well microplate reader

-

-

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 20 µL of various concentrations of this compound solution and 140 µL of phosphate buffer.

-

Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm every minute for 20-30 minutes.

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated as: [(Rate_control - Rate_sample) / Rate_control] * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Anti-inflammatory Activity in RAW 264.7 Macrophages (Nitric Oxide Assay)

This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells.

-

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

96-well cell culture plates

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition relative to the LPS-only treated control.

-

Western Blot for MAPK Phosphorylation

This technique is used to detect the phosphorylation status of MAPK proteins (ERK, JNK, p38) as an indicator of their activation.

-

Materials:

-

RAW 264.7 cells or other relevant cell line

-

This compound and LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence detection system

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against a phosphorylated MAPK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an antibody for the total form of the respective MAPK as a loading control.

-

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

-

Materials:

-

RAW 264.7 cells

-

This compound and LPS

-

4% paraformaldehyde

-

0.1% Triton X-100

-

Primary antibody (anti-p65)

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

-

-

Protocol:

-

Grow cells on glass coverslips in a 24-well plate.

-

Pre-treat with this compound for 1 hour, then stimulate with LPS for 1 hour.

-

Wash with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary anti-p65 antibody for 1 hour.

-

Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Wash and counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Conclusion and Future Directions

This compound, an isoflavone from Glycyrrhiza glabra, demonstrates a range of biological activities with therapeutic potential. Current evidence, largely supported by studies on the closely related compound glabridin, suggests that its mechanisms of action are multifaceted. These include the direct inhibition of enzymes such as tyrosinase and the modulation of key signaling pathways like PPARγ, NF-κB, and MAPK, which are central to metabolism and inflammation.

While the foundational knowledge is promising, there is a clear need for further research specifically focused on this compound. Future studies should aim to:

-

Generate comprehensive quantitative data (IC50, EC50, Ki values) for this compound across a wide range of cancer cell lines and in various models of inflammation and neurodegeneration.

-

Elucidate the precise molecular interactions of this compound with its targets, for instance, determining its binding affinity for PPARγ and identifying the specific kinases it inhibits within the MAPK cascade.

-

Conduct in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

A more detailed understanding of this compound's mechanism of action will be crucial for its potential development as a therapeutic agent in various disease contexts.

References

- 1. CAS 60008-02-8: this compound | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Study of the Chemical Composition and Biologically Active Properties of Glycyrrhiza glabra Extracts [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. Review on the Diverse Biological Effects of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Glabrone: A Technical Guide for Researchers

Introduction: Glabrone, a prominent isoflavonoid derived from the roots of Glycyrrhiza glabra (licorice), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound and its closely related analogues, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, quantitative data from pertinent studies, and relevant experimental methodologies.

Core Pharmacological Properties

This compound exhibits a range of biological activities, positioning it as a molecule of interest for therapeutic development. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related compounds from licorice, such as Glabridin and Licoflavanone, provide valuable insights into its potential efficacy.

Anti-inflammatory Activity

This compound and its analogues have demonstrated significant anti-inflammatory properties. The primary mechanism underlying this activity is the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] By inhibiting these pathways, these compounds can suppress the production of pro-inflammatory mediators.

Antioxidant Activity

The antioxidant capacity of this compound and related flavonoids is a cornerstone of their pharmacological profile. They act as potent free radical scavengers, mitigating oxidative stress, which is implicated in a multitude of chronic diseases. The antioxidant potential is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1]

Anticancer Potential

Preliminary evidence suggests that flavonoids isolated from Glycyrrhiza glabra, including compounds structurally similar to this compound, possess cytotoxic activity against various cancer cell lines.[3] The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Compounds from licorice have been investigated for their neuroprotective potential. The mechanisms are thought to involve the modulation of multiple pathways associated with apoptosis and the reduction of oxidative stress in neuronal cells.

Tyrosinase Inhibition

This compound and its analogues are recognized for their ability to inhibit tyrosinase, the key enzyme in melanin synthesis.[4][5] This property makes them attractive candidates for applications in dermatology for the management of hyperpigmentation disorders.

Quantitative Data

Quantitative data, such as the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), are crucial for evaluating the potency of a compound. While specific data for this compound is not widely available, the following tables summarize the reported values for closely related compounds and extracts from Glycyrrhiza glabra.

Table 1: Anti-inflammatory and Antioxidant Activity of Licorice Flavonoids and Extracts

| Compound/Extract | Assay | Target/Cell Line | IC50 Value | Reference |

| Licorice Leaf Extracts | DPPH Radical Scavenging | - | 13.49 - 18.05 µg/mL | [1][2] |

| Licorice Leaf Extracts | ABTS Radical Scavenging | - | 5.88 - 6.76 µg/mL | [1] |

| Licoflavanone | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | 37.68 µM | [2] |

| Aqueous Extract of G. glabra | Anti-inflammatory Activity | RAW 264.7 Macrophages | 143.65 µg/mL | [6] |

| Glycyrrhizin | DPPH Radical Scavenging | - | 189.93 ± 2.61 μg/mL | [7] |

| Glycyrrhizin | ABTS Radical Scavenging | - | 334.73 ± 2.15 μg/mL | [7] |

Table 2: Anticancer Activity of Licorice Extracts

| Extract Source | Cell Line | IC50 Value | Reference |

| G. glabra from Afghanistan (P14) | HaCaT (Keratinocyte) | 158.8 µg/mL | [3] |

| G. glabra from Afghanistan (P12) | A549 (Lung Carcinoma) | 205.6 µg/mL | [3] |

| Aqueous Extract of G. glabra | RAW 264.7 Macrophages | 326.27 µg/mL | [6] |

Table 3: Tyrosinase Inhibitory Activity of Glabridin

| Compound | Inhibition Type | IC50 Value | Reference |

| Glabridin | Noncompetitive | 0.43 µmol/L | [4][5] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature for assessing the pharmacological properties of flavonoids like this compound.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating antioxidant activity.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 1 mM).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound (e.g., this compound) with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is then determined.[1]

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme tyrosinase.

-

Reagents: Mushroom tyrosinase, L-tyrosine (substrate), and a suitable buffer (e.g., phosphate buffer).

-

Reaction: In a 96-well plate, pre-incubate the tyrosinase enzyme with various concentrations of the inhibitor (this compound).

-

Initiation: Add the L-tyrosine substrate to start the reaction.

-

Measurement: Monitor the formation of dopachrome by measuring the absorbance at approximately 475-490 nm over time.

-

Analysis: Calculate the percentage of inhibition and determine the IC50 value.[4][8][9]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay assesses the anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound (this compound) for a specified time, followed by stimulation with LPS.

-

Nitrite Measurement: After incubation, collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at approximately 540 nm.

-

Calculation: Determine the percentage of NO inhibition and the IC50 value.[1][2]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm.

-

Analysis: Calculate the percentage of cell viability and determine the IC50 value.[6]

Western Blot for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation state of key signaling molecules in pathways like MAPK and NF-κB.

-

Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS) and then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated p38 MAPK or total p38 MAPK), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of this compound on protein expression or phosphorylation.[10][11]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and related flavonoids are mediated through the modulation of complex intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Compounds like Licoflavanone have been shown to inhibit this translocation, thereby suppressing the inflammatory cascade.[1][2]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and apoptosis. It consists of several kinases, including ERK, JNK, and p38. Flavonoids from licorice have been shown to inhibit the phosphorylation and activation of these MAPKs, thereby interfering with downstream cellular responses.[1][2]

References

- 1. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory mechanisms of glabridin on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Initial Exploratory Studies on the Bioactivity of Glabrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrone, a prenylated isoflavonoid primarily derived from the roots of Glycyrrhiza glabra (licorice), has emerged as a compound of significant interest in pharmacological research.[1] Like other flavonoids, it is recognized for a spectrum of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1] This technical guide provides a comprehensive overview of the initial exploratory studies on the bioactivity of this compound, with a focus on its cytotoxic and anti-inflammatory effects. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols and insights into the molecular pathways modulated by this promising natural compound. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related flavonoids and general experimental frameworks to provide a robust starting point for further investigation.

Bioactivity of this compound: Quantitative Data

Quantitative data on the bioactivity of this compound is not extensively available in the current body of scientific literature. However, by examining studies on analogous flavonoids isolated from Glycyrrhiza glabra, we can infer potential efficacy and establish a baseline for future research. The following tables summarize representative data for cytotoxicity and anti-inflammatory activity of related compounds, which can be used as a reference for designing and interpreting initial exploratory studies on this compound.

Table 1: Cytotoxicity Data for Flavonoids Against Various Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Licoflavanone | MDA-MB-231 (Breast) | MTT | 25 | [2] |

| Glabranin | MDA-MB-231 (Breast) | MTT | 50 | [2] |

| Pinocembrin | MDA-MB-231 (Breast) | MTT | 50 | [2] |

| Licoflavanone | MCF-7 (Breast) | MTT | >50 | [2] |

| Glabranin | MCF-7 (Breast) | MTT | >50 | [2] |

| Pinocembrin | MCF-7 (Breast) | MTT | >50 | [2] |

Table 2: Anti-inflammatory Activity of Flavonoids

| Compound | Cell Line | Assay | Parameter Measured | IC50 (µM) | Reference |

| Licoflavanone | RAW 264.7 | Griess Assay | Nitric Oxide (NO) Production | 37.68 | [3] |

Experimental Protocols

The following sections detail the methodologies for key experiments commonly employed in the initial bioactivity screening of compounds like this compound.

Cell Culture

-

Cell Lines:

-

For Cytotoxicity Assays: Human breast adenocarcinoma cell line (MCF-7) and triple-negative breast cancer cell line (MDA-MB-231) are commonly used.

-

For Anti-inflammatory Assays: Murine macrophage cell line (RAW 264.7) is a standard model for studying inflammation.

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

-

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

-

The percentage of NO inhibition is calculated, and the IC50 value is determined.

-

Signaling Pathways and Molecular Mechanisms

Preliminary studies on related flavonoids suggest that this compound's bioactivities are likely mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production). Flavonoids, such as Licoflavanone, have been shown to inhibit this pathway, and it is plausible that this compound acts in a similar manner.

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of cellular processes, including inflammation and apoptosis. It consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK. The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. In the context of inflammation, LPS can activate the p38 and JNK pathways, leading to the activation of transcription factors that, in conjunction with NF-κB, promote the expression of pro-inflammatory cytokines. Flavonoids have been shown to inhibit the phosphorylation of these MAPKs.

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial exploratory studies of this compound's bioactivity.

Caption: General experimental workflow for assessing this compound's bioactivity.

Conclusion and Future Directions

The preliminary evidence surrounding this compound and its flavonoid analogues strongly suggests its potential as a bioactive compound with anti-inflammatory and cytotoxic properties. The likely mechanisms of action involve the modulation of the NF-κB and MAPK signaling pathways. However, to fully elucidate the therapeutic potential of this compound, further rigorous investigation is required. Future studies should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broader panel of cancer cell lines.

-

In-depth Anti-inflammatory Studies: Quantifying the inhibition of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and mediators.

-

Mechanistic Elucidation: Utilizing techniques such as Western blotting, RT-PCR, and molecular docking to confirm the specific molecular targets of this compound within the NF-κB and MAPK pathways.

-

In Vivo Studies: Progressing to animal models to assess the efficacy and safety of this compound in a physiological context.

This technical guide provides a foundational framework for initiating such exploratory studies, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

Glabrone as a Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of adipogenesis, glucose and lipid metabolism, and inflammation. The activation of PPAR-γ by agonist ligands has been a successful therapeutic strategy for the treatment of type 2 diabetes. Glabrone, a phenolic compound isolated from the roots of Glycyrrhiza species (licorice), has emerged as a potential PPAR-γ ligand. This technical guide provides an in-depth overview of the current understanding of this compound and its related compounds as PPAR-γ ligands, detailing the experimental methodologies used for their characterization and the signaling pathways involved. While direct quantitative data for this compound is limited, this guide draws upon data from the closely related and well-studied compound, glabridin, to provide a comprehensive framework for research and development.

This compound and Related Compounds as PPAR-γ Ligands

This compound, along with other prenylated flavonoids from licorice such as glabridin and glabrene, has been identified as a potential modulator of PPAR-γ activity. Molecular docking studies have suggested that these compounds can fit into the ligand-binding pocket of PPAR-γ, indicating a potential for direct interaction and activation of the receptor.[1] While experimental data on this compound is still emerging, studies on the structurally similar compound glabridin have provided evidence of its role as a PPAR-γ agonist.

Quantitative Data Summary

The following table summarizes the available quantitative data for glabridin, a compound structurally related to this compound, as a PPAR-γ ligand. This data provides a benchmark for the potential activity of this compound.

| Compound | Assay Type | Parameter | Value | Cell Line | Reference |

| Glabridin | PPARγ Activation | EC50 | 6115 nM | Human Hepatoma Cells | [2] |

| Glabridin | PPARγ Antagonism | IC50 | 20 µM (against T0070907) | Human Hepatoma Cells | [2] |

Note: The data presented is for glabridin, a structurally related compound to this compound. Further experimental validation is required for this compound itself.

Signaling Pathways

The activation of PPAR-γ by a ligand such as this compound initiates a cascade of molecular events that regulate gene expression. The canonical signaling pathway involves the heterodimerization of PPAR-γ with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and the initiation of transcription.

Figure 1: Canonical PPAR-γ signaling pathway activated by a ligand like this compound.

Experimental Protocols

The characterization of a novel compound like this compound as a PPAR-γ ligand involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay determines the ability of a test compound to directly bind to the PPAR-γ ligand-binding domain (LBD).

-

Principle: The assay is based on the competition between the test compound and a fluorescently labeled PPAR-γ ligand (tracer) for binding to a GST-tagged PPAR-γ LBD. A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescent tracer as the acceptor. When the tracer is bound to the LBD, FRET occurs. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant human PPAR-γ LBD (GST-tagged)

-

Terbium-labeled anti-GST antibody

-

Fluorescent PPAR-γ tracer (e.g., Fluormone™ Pan-PPAR Green)

-

Test compound (this compound)

-

Reference compound (e.g., Rosiglitazone)

-

Assay buffer

-

384-well microplates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and reference compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the fluorescent tracer to all wells.

-

Add a pre-mixed solution of PPAR-γ LBD and terbium-labeled anti-GST antibody to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) protected from light.

-

Measure the TR-FRET signal (emission at two wavelengths, e.g., 520 nm and 495 nm) using a plate reader.

-

Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

-

Figure 2: Workflow for a TR-FRET based PPAR-γ competitive binding assay.

PPAR-γ Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPAR-γ and induce the transcription of a reporter gene.

-

Principle: A host cell line (e.g., HEK293) is transiently or stably transfected with two plasmids: one expressing the full-length PPAR-γ protein and another containing a luciferase reporter gene under the control of a PPRE promoter. If the test compound activates PPAR-γ, the receptor will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring luminescence.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

PPAR-γ expression vector

-

PPRE-luciferase reporter vector

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Reference agonist (e.g., Rosiglitazone)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PPAR-γ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or reference agonist.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the fold activation against the compound concentration to determine the EC50 value.

-

Adipocyte Differentiation Assay

This assay assesses the functional consequence of PPAR-γ activation by measuring the differentiation of preadipocytes into mature adipocytes.

-

Principle: PPAR-γ is a master regulator of adipogenesis. Its activation in preadipocyte cell lines (e.g., 3T3-L1) induces their differentiation into mature adipocytes, which are characterized by the accumulation of lipid droplets.

-

Materials:

-

3T3-L1 preadipocyte cell line

-

Differentiation medium (containing insulin, dexamethasone, and IBMX)

-

Test compound (this compound)

-

Reference agonist (e.g., Rosiglitazone)

-

Oil Red O staining solution

-

Formalin solution

-

Isopropanol

-

-

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

-

Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing the test compound or reference agonist.

-

After 2-3 days, replace the medium with maintenance medium (containing insulin) and the test compound.

-

Continue to culture for several days, replacing the medium every 2-3 days.

-

After 7-10 days, wash the cells with PBS and fix with formalin.

-

Stain the accumulated lipid droplets with Oil Red O solution.

-

Wash the cells to remove excess stain.

-

Visually assess the degree of differentiation under a microscope or quantify the staining by eluting the dye with isopropanol and measuring the absorbance.

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This assay measures the effect of the test compound on the expression of known PPAR-γ target genes.

-

Principle: Activation of PPAR-γ leads to the increased transcription of target genes involved in lipid metabolism and glucose homeostasis, such as fatty acid binding protein 4 (FABP4/aP2) and lipoprotein lipase (LPL). qPCR can be used to quantify the changes in the mRNA levels of these genes in cells treated with the test compound.

-

Materials:

-

Adherent cells (e.g., 3T3-L1 adipocytes or a relevant human cell line)

-

Test compound (this compound)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes (e.g., FABP4, LPL) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

-

-

Procedure:

-

Treat cells with the test compound for a specified period (e.g., 24-48 hours).

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using the cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated controls.

-

Conclusion

This compound presents an interesting prospect as a novel PPAR-γ ligand, building on the evidence from related compounds found in licorice. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's binding affinity, activation potency, and functional effects on PPAR-γ. A thorough characterization using these methods will be crucial to ascertain its potential as a therapeutic agent for metabolic diseases and inflammatory conditions. Further research, including in vivo studies, will be necessary to fully elucidate the pharmacological profile of this compound and its potential clinical applications.

References

The Potential of Glabrone and Related Isoflavonoids in Metabolic Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome represents a cluster of conditions—including insulin resistance, abdominal obesity, dyslipidemia, and hypertension—that collectively increase the risk of developing cardiovascular disease and type 2 diabetes.[1] The growing prevalence of metabolic disorders has spurred research into novel therapeutic agents, with natural products emerging as a promising source of lead compounds. Among these, isoflavonoids derived from the plant Glycyrrhiza glabra (licorice), such as glabrone, have garnered interest for their potential to modulate key metabolic pathways.[1]

This technical guide provides an in-depth overview of the current understanding and experimental approaches for investigating the role of this compound and related isoflavonoids in the context of metabolic disease. Due to the limited availability of specific experimental data on this compound, this guide incorporates data from closely related and well-studied isoflavonoids from Glycyrrhiza glabra, such as glabridin and licoflavanone, to illustrate the potential mechanisms and therapeutic effects. The methodologies and pathways described herein provide a framework for the future investigation of this compound.

Core Signaling Pathways in Metabolic Regulation

The therapeutic potential of this compound and its analogs in metabolic diseases is hypothesized to be mediated through the modulation of critical signaling pathways that regulate glucose and lipid homeostasis.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a nuclear receptor that functions as a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1][2] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used clinically to treat type 2 diabetes.[2] Natural products, including several flavonoids, have been identified as potential PPARγ modulators.[1][2] this compound has been identified as a potential PPARγ agonist, although detailed experimental validation is not yet extensively published.[1] Activation of PPARγ can lead to the upregulation of genes involved in glucose uptake (e.g., GLUT4) and lipid storage.[1]

AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism.[3] Activation of AMPK in response to a low cellular energy state (high AMP/ATP ratio) initiates a cascade of events to restore energy balance. This includes stimulating glucose uptake and fatty acid oxidation, while inhibiting processes like lipogenesis.[4] Several natural compounds are known to activate AMPK, making it a key target for the development of therapeutics for metabolic diseases.[3]

References

- 1. Differential effects of high-fat diet on glucose tolerance, food intake, and glucocorticoid regulation in male C57BL/6J and BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

Anti-influenza and Antiviral Properties of Glabrone: An In-depth Technical Guide

A Note to the Reader:

Extensive research of publicly available scientific literature reveals a significant scarcity of specific experimental data on the anti-influenza and antiviral properties of Glabrone . While computational and molecular docking studies suggest that this compound, as a constituent of Glycyrrhiza glabra (licorice), may interact with influenza virus targets, there is a notable absence of published in vitro or in vivo studies detailing its specific antiviral efficacy, mechanisms of action, and effects on cellular signaling pathways.

The majority of research on the antiviral properties of licorice focuses overwhelmingly on its most abundant triterpenoid, Glycyrrhizin (GL) , and its aglycone, Glycyrrhetinic Acid (GA) , as well as the collective effects of flavonoid-rich extracts.

Therefore, while this guide aims to address the user's request, it must be stated upfront that the core requirements for quantitative data, detailed experimental protocols, and specific signaling pathways for this compound cannot be fulfilled due to the lack of available data. This document will summarize the existing, limited information on this compound and, to provide a comprehensive understanding within the context of its source, will also detail the well-documented anti-influenza and antiviral properties of other major licorice components.

Introduction to this compound

This compound is a flavonoid, specifically a pterocarpan, found in the roots and rhizomes of licorice plants (Glycyrrhiza species). Flavonoids from licorice are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. While the antiviral potential of the flavonoid class from licorice is acknowledged, this compound itself has not been a primary focus of extensive antiviral research.

Anti-influenza and Antiviral Activity of this compound: Theoretical and Computational Insights

The primary mentions of this compound in the context of influenza are from computational studies. These studies use molecular docking to predict the binding affinity of various phytochemicals to key viral proteins.

One study investigating the anti-influenza mechanism of Glycyrrhiza glabra active components performed docking studies on this compound against influenza virus proteins such as hemagglutinin (HA), neuraminidase (NA), and matrix protein (M)[1]. Such computational analyses suggest that this compound may have the potential to interact with these viral targets, which are crucial for viral entry, replication, and release. However, without experimental validation, these findings remain predictive.

Anti-influenza and Antiviral Properties of Licorice Flavonoids and Other Major Components

Given the lack of specific data for this compound, this section details the experimentally verified antiviral properties of other major components of licorice, which may provide context for the potential, yet unproven, activities of related flavonoids like this compound.

Glycyrrhizin (GL) and Glycyrrhetinic Acid (GA)

Glycyrrhizin is the most studied antiviral compound from licorice. Its proposed mechanisms of action against influenza virus are multifaceted:

-

Inhibition of Virus Entry: Studies have shown that GL can inhibit the uptake of influenza A virus into host cells.[2] This is thought to be mediated by an interaction with the cell membrane, leading to reduced endocytotic activity.[2]

-

Modulation of Host Signaling Pathways: GL has been reported to reduce the binding of the high-mobility-group box 1 (HMGB1) protein to DNA, which in turn inhibits influenza virus polymerase activity.[3]

-

Immunomodulatory Effects: GL can stimulate the production of interferon-gamma (IFN-γ) by T-cells, which plays a role in the antiviral immune response.[4][5]

Licorice Flavonoids (General)

Several studies have investigated the anti-influenza activity of flavonoid-rich extracts from licorice. A study involving a computer-guided approach identified licorice constituents, primarily flavonoids, as potential neuraminidase inhibitors.[6] Neuraminidase is a key enzyme for the release of new viral particles from infected cells.

Experimental Protocols for Assessing Anti-influenza Activity

While no specific protocols for this compound are available, the following are standard assays used to evaluate the anti-influenza activity of natural compounds, including those from licorice.

Cytotoxicity Assay

Before assessing antiviral activity, the cytotoxicity of the compound is determined to ensure that any observed antiviral effect is not due to cell death.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Viable cells with active metabolism convert MTT into a purple formazan product, which is measured spectrophotometrically.

-

General Protocol:

-

Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate and incubate until confluent.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

The 50% cytotoxic concentration (CC50) is calculated.

-

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

-

Principle: Influenza virus infection of susceptible cells leads to morphological changes and cell death (cytopathic effect). An effective antiviral will inhibit this process.

-

General Protocol:

-

Seed MDCK cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound.

-

Infect the cells with a known titer of influenza virus.

-

Incubate the plate for 48-72 hours until CPE is observed in the virus control wells.

-

Cell viability can be assessed visually or using a staining method (e.g., crystal violet) or a cell viability assay (e.g., MTT).

-

The 50% effective concentration (EC50) is determined as the concentration of the compound that inhibits CPE by 50%.

-

Neuraminidase Inhibition Assay

This assay specifically measures the inhibition of the viral neuraminidase enzyme.

-

Principle: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. Cleavage of this substrate by neuraminidase releases a fluorescent product, which can be quantified.

-

General Protocol:

-

Influenza virus is incubated with serial dilutions of the test compound.

-

The MUNANA substrate is added, and the reaction is incubated.

-

The reaction is stopped, and the fluorescence is measured using a fluorometer.

-

The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces neuraminidase activity by 50%.

-

Signaling Pathways in Influenza Virus Infection and Potential for Modulation

Influenza virus infection triggers and manipulates several host cell signaling pathways for its replication and to evade the host immune response. While the specific effects of this compound are unknown, key pathways modulated by other licorice components are described below.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory and immune response. Influenza virus infection can activate NF-κB, leading to the production of pro-inflammatory cytokines. Some antiviral compounds exert their effects by inhibiting this pathway.

Diagram of the NF-κB Signaling Pathway

Caption: Simplified NF-κB signaling pathway activated by influenza virus.

Interferon Signaling and the JAK/STAT Pathway

The production of interferons (IFNs) is a critical component of the innate antiviral response. IFNs bind to their receptors and activate the JAK/STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in the cell.

Diagram of the JAK/STAT Signaling Pathway

References

- 1. cjes.guilan.ac.ir [cjes.guilan.ac.ir]

- 2. journal.isv.org.ir [journal.isv.org.ir]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. The antiviral and antimicrobial activities of licorice, a widely-used Chinese herb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

An In-depth Technical Guide on the Biosynthesis Pathway of Glabrone in Licorice Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Glabrone, a significant prenylated isoflavonoid found in licorice plants (Glycyrrhiza species). The guide details the enzymatic steps from primary metabolism to the formation of the characteristic dimethylchromen ring of this compound, summarizing key enzymes, intermediates, and regulatory aspects. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, scientists exploring the pharmacological potential of licorice compounds, and professionals in drug development seeking to understand and potentially engineer the production of this bioactive molecule.

Introduction to this compound and its Significance

This compound is a specialized isoflavonoid metabolite found in the roots and rhizomes of licorice plants, including Glycyrrhiza glabra, Glycyrrhiza uralensis, and Glycyrrhiza inflata.[1] Isoflavonoids, a class of flavonoids almost exclusive to the Fabaceae (legume) family, are known for their diverse biological activities. This compound, with its characteristic dimethylchromen moiety, has garnered interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for developing biotechnological production platforms.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid pathway, followed by prenylation and subsequent cyclization. The proposed pathway is detailed below.

The journey to this compound begins with the shikimate pathway, which provides the aromatic amino acid L-phenylalanine. A series of three core enzymes convert L-phenylalanine into 4-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

The formation of the isoflavone core is a critical branch point from the general flavonoid pathway.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetyl-CoA) to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone. In licorice, a parallel pathway involving chalcone reductase (CHR) can lead to the formation of liquiritigenin from isoliquiritigenin. For the biosynthesis of daidzein, the precursor to this compound, the pathway proceeds through liquiritigenin.

-

Isoflavone Synthase (IFS): This crucial cytochrome P450 enzyme (CYP93C) catalyzes the conversion of the flavanone (liquiritigenin) into a 2-hydroxyisoflavanone intermediate (2,7,4'-trihydroxyisoflavanone). This reaction involves a characteristic 1,2-aryl migration of the B-ring from C2 to C3 of the C-ring.[2][3]

-

2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to form the stable isoflavone, daidzein.

The addition of a prenyl group to the isoflavone scaffold is a key step in this compound biosynthesis and is catalyzed by a prenyltransferase. While the specific prenyltransferase for this compound has not been definitively characterized in Glycyrrhiza species, studies on other legumes suggest a membrane-bound enzyme that utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The prenylation likely occurs on the daidzein molecule.

-

Isoflavonoid Prenyltransferase (PT): This enzyme would catalyze the transfer of a dimethylallyl group from DMAPP to the daidzein backbone. The exact position of prenylation leading to this compound is at the C-6 position of the A-ring.

The final step in this compound biosynthesis is the oxidative cyclization of the prenylated isoflavone intermediate to form the characteristic dimethylpyran (chromen) ring. This type of reaction is often catalyzed by cytochrome P450 monooxygenases.

-

Cytochrome P450 Monooxygenase (CYP450): A putative CYP450 enzyme is proposed to catalyze the oxidative cyclization of the C-6 prenylated daidzein intermediate. This reaction likely proceeds through an epoxide intermediate, followed by ring closure to form the dimethylchromen moiety of this compound.

Visualization of the Biosynthesis Pathway

References

- 1. Reverse prenylation in plants by non‐canonical aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]